molecular formula C10H8F4O2 B13592341 2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid

2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid

Cat. No.: B13592341
M. Wt: 236.16 g/mol
InChI Key: QDNLKTUMGULAMY-UHFFFAOYSA-N
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Description

2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoic acid is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated building blocks such as 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate . The reaction conditions often include the use of specific reagents and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as lithiation, electrophilic substitution, and catalytic reactions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoic acid is unique due to its specific combination of fluorine atoms and a trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in applications requiring enhanced chemical stability and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H8F4O2

Molecular Weight

236.16 g/mol

IUPAC Name

2-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H8F4O2/c1-5(9(15)16)7-4-6(10(12,13)14)2-3-8(7)11/h2-5H,1H3,(H,15,16)

InChI Key

QDNLKTUMGULAMY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)C(F)(F)F)F)C(=O)O

Origin of Product

United States

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